A Technical Guide to 3-Amino-1-(3-fluoro-4-methoxyphenyl)thiourea (CAS 1096922-85-8): Properties, Synthesis, and Potential Applications
A Technical Guide to 3-Amino-1-(3-fluoro-4-methoxyphenyl)thiourea (CAS 1096922-85-8): Properties, Synthesis, and Potential Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Overview
3-Amino-1-(3-fluoro-4-methoxyphenyl)thiourea is a specialized organic compound distinguished by its substituted aminothiourea structure. The thiourea moiety, SC(NH₂)₂, is a versatile functional group and a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a wide array of biologically active molecules.[1][2] The unique electronic and steric properties conferred by the 3-fluoro-4-methoxyphenyl group, combined with the reactive amino group, make this compound a promising scaffold for chemical synthesis and drug discovery.
Thiourea derivatives are known to exhibit a vast spectrum of pharmacological activities, including antibacterial, anticancer, antioxidant, and antiviral properties.[3][4][5] Their biological efficacy often stems from the ability of the thiourea group's N-H protons to act as hydrogen bond donors and the C=S sulfur to act as a hydrogen bond acceptor, facilitating precise interactions with enzyme active sites and other biological targets.[5]
This guide provides a comprehensive technical examination of 3-Amino-1-(3-fluoro-4-methoxyphenyl)thiourea, covering its physicochemical properties, validated synthetic protocols, and a discussion of its potential applications grounded in the established bioactivity of related thiourea compounds.
Caption: Chemical Structure of 3-Amino-1-(3-fluoro-4-methoxyphenyl)thiourea.
Section 2: Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability. While extensive experimental data for this specific molecule is not widely published, its core properties can be tabulated based on its chemical structure and data from suppliers.
| Property | Value | Source |
| CAS Number | 1096922-85-8 | [6][7][8] |
| Molecular Formula | C₈H₁₀FN₃OS | Inferred from Structure |
| Molecular Weight | 215.25 g/mol | [6] |
| IUPAC Name | 1-amino-3-(3-fluoro-4-methoxyphenyl)thiourea | Standard Nomenclature |
| Appearance | Likely an off-white to pale solid | Analogy to similar thioureas[9] |
| Melting Point | Not experimentally reported. Requires empirical determination. | - |
| Solubility | Expected to have low water solubility but higher solubility in organic solvents like DMSO, DMF, and alcohols. | Analogy to similar thioureas |
| pKa | Not experimentally reported. The amino and thiourea groups will exhibit basic and weakly acidic properties, respectively. | - |
Section 3: Synthesis and Characterization
The synthesis of 3-Amino-1-(3-fluoro-4-methoxyphenyl)thiourea is logically approached via a two-stage process: the preparation of the key isothiocyanate intermediate followed by its reaction with a hydrazine source. This methodology provides a reliable and scalable route to the target compound.
Caption: Proposed synthetic workflow for the target compound.
Part 3.1: Protocol for Precursor Synthesis: 3-Fluoro-4-methoxyphenyl Isothiocyanate
The conversion of a primary amine to an isothiocyanate is a standard transformation in organic synthesis. The use of carbon disulfide (CS₂) provides an accessible and effective thiocarbonyl source.
Rationale: This protocol first forms a dithiocarbamate salt in situ by reacting the primary amine with CS₂ in the presence of a base (triethylamine). This intermediate is then decomposed to the isothiocyanate. Reagents like tosyl chloride or di-tert-butyl dicarbonate (Boc₂O) are effective for this decomposition, trapping the sulfur byproducts and driving the reaction to completion.[10][11]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoro-4-methoxyaniline (1.0 eq.) and triethylamine (1.1 eq.) in a suitable solvent such as ethanol or dichloromethane.
-
Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.5 eq.) dropwise to the stirring solution. Allow the reaction to stir at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
-
Decomposition: Cool the mixture back to 0 °C. Add a solution of di-tert-butyl dicarbonate (1.1 eq.) and a catalytic amount of DMAP (4-dimethylaminopyridine) dropwise.[11]
-
Reaction Monitoring & Workup: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the formation of the isothiocyanate by TLC or GC-MS. Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to yield the pure 3-fluoro-4-methoxyphenyl isothiocyanate.
Part 3.2: Protocol for Synthesis of 3-Amino-1-(3-fluoro-4-methoxyphenyl)thiourea
The final step involves the nucleophilic addition of hydrazine to the electrophilic carbon of the isothiocyanate group. This reaction is typically high-yielding and results in the direct formation of the aminothiourea product.
Rationale: Hydrazine hydrate serves as the nucleophile. The reaction is often carried out in a protic solvent like propanol or ethanol, where the thiourea product is sparingly soluble, allowing for its isolation via simple filtration.[12]
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry flask, prepare a stirring solution of hydrazine hydrate (1.0 eq.) in propanol.
-
Nucleophilic Addition: Add a solution of 3-fluoro-4-methoxyphenyl isothiocyanate (1.0 eq.), dissolved in a minimal amount of propanol, dropwise to the hydrazine solution at room temperature.
-
Precipitation and Isolation: A white precipitate of the target compound should begin to form within minutes.[12] Continue stirring for 30-60 minutes to ensure the reaction goes to completion.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold propanol and then diethyl ether to remove any unreacted starting materials and solvent residue.
-
Drying: Dry the purified white solid under vacuum to yield the final product, 3-Amino-1-(3-fluoro-4-methoxyphenyl)thiourea.
Part 3.3: Analytical Characterization
To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the number and environment of protons and carbons. Key signals would include those for the methoxy group, the aromatic protons with characteristic fluorine coupling, and the N-H protons.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expect characteristic stretching bands for N-H (amine and thiourea), aromatic C-H, C=C, C-O, C-F, and the C=S bonds.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]
-
Elemental Analysis: To determine the elemental composition (C, H, N, S) and confirm the molecular formula.
Section 4: Reactivity and Potential Applications in Drug Discovery
The therapeutic potential of this molecule is inferred from the extensive biological activities reported for the broader class of thiourea derivatives. The unique combination of the aminothiourea core and the fluorinated phenyl ring suggests several avenues for investigation.
Caption: Thiourea derivatives as pharmacophores in enzyme inhibition.
Part 4.1: Pharmacological Landscape
-
Antimicrobial and Antiviral Activity: Thiourea derivatives have demonstrated significant activity against a range of pathogens.[3][4] The presence of the fluorophenyl moiety may enhance this activity, as fluorination is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. The 2-amino-1,3,4-thiadiazole moiety, which can be synthesized from aminothioureas, is a known scaffold in antiviral drug design.[13]
-
Anticancer Potential: Many thiourea-containing compounds have been investigated as anticancer agents, acting through various mechanisms including kinase inhibition and disruption of cellular signaling pathways.[3][4][14] The specific substitution pattern on the phenyl ring is critical for tuning selectivity and potency.
-
Enzyme Inhibition: The hydrogen-bonding capabilities of the thiourea group make it an excellent scaffold for designing enzyme inhibitors.[1][5] Derivatives have shown inhibitory activity against enzymes like urease and various esterases.[15][16] This compound could be screened against a panel of enzymes relevant to diseases of interest.
-
Antioxidant Activity: The ability of thiourea derivatives to scavenge free radicals has been well-documented.[3][15][16] This property is valuable for addressing conditions related to oxidative stress.
Section 5: Safety and Handling
| Hazard Category | Precautionary Measures and Recommendations |
| Acute Toxicity | Potentially harmful or toxic if swallowed, inhaled, or in contact with skin.[9][18] Avoid generating dust. Use only in a well-ventilated area or chemical fume hood. |
| Skin/Eye Irritation | May cause skin and serious eye irritation.[9][18] Wear appropriate personal protective equipment (PPE). |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles are mandatory. |
| Long-Term Exposure | Some thiourea compounds are suspected of causing cancer or reproductive harm.[18] Minimize exposure and handle as a potentially hazardous substance. |
| Storage | Store locked up in a cool, dry, well-ventilated place away from strong oxidizing agents.[18] Keep the container tightly closed. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Section 6: Conclusion
3-Amino-1-(3-fluoro-4-methoxyphenyl)thiourea is a compound of significant interest for chemical and pharmaceutical research. Its logical and scalable synthesis makes it an accessible building block. Based on the extensive literature on related thiourea derivatives, this molecule represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and enzyme-inhibitory applications. Further investigation into its specific biological activities is warranted and could unlock new opportunities in drug discovery.
Section 7: References
-
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-
ResearchGate. Potential products of the reaction between phenyl isothiocyanate, hydrazine hydrate, and dimethyl acetylenedicarboxylate.
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ResearchGate. Reaction of 1a with a mixture of hydrazine monohydrate, allyl isothiocyanate and α-chloroacetylchloride in EtOH.
-
Benchchem. Application Notes and Protocols: Cyclocondensation Reactions of Acetyl Isothiocyanate with Hydrazines.
-
ResearchGate. Three component reaction of phenyl isothiocyanate 1 a, hydrazine monohydrate 2 and diethylacetylenedicarboxylate 3 a to form 4 a.
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Sigma-Aldrich. Product Page for 1.66503.
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BLDpharm. Product Page for 1096922-85-8.
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Thermo Fisher Scientific. Safety Data Sheet for 1-(4-Methoxyphenyl)thiourea.
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Sigma-Aldrich. Safety Data Sheet for Thiourea.
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Sigma-Aldrich. Product Page for CAS 1096922-85-8.
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Thermo Fisher Scientific. Safety Data Sheet for N-(5-Chloro-2-methoxyphenyl)thiourea.
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Flinn Scientific. (2014). Thiourea SDS (Safety Data Sheet).
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MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.
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Bulletin of the Chemical Society of Ethiopia. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG.
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ChemRxiv. Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients.
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Organic Chemistry Portal. Isothiocyanate synthesis.
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The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates.
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Annexe Chem. Thiourea Unraveling Its Diverse Applications.
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MDPI. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections.
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PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
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ChemicalBook. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis.
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DergiPark. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.
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PMC. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.
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Iraqi Journal of Science. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu.
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